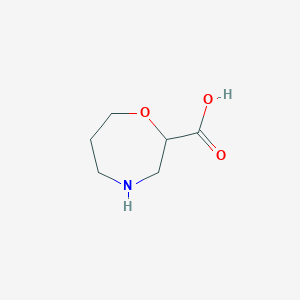

2-Homomorpholinecarboxylic Acid

Beschreibung

BenchChem offers high-quality 2-Homomorpholinecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Homomorpholinecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-4-7-2-1-3-10-5/h5,7H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLNENLTODPZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering the 1,4-Oxazepane-2-Carboxylic Acid Scaffold: Structural Dynamics, Scalable Synthesis, and Pharmacological Applications

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing oxygen and nitrogen atoms at the 1 and 4 positions—has emerged as a highly versatile structural motif in modern medicinal chemistry. Specifically, 1,4-oxazepane-2-carboxylic acid (frequently utilized in its N-Boc protected form, (S)- or (2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid) provides a critical 3D conformational backbone for the design of novel therapeutic agents[1]. Unlike planar aromatic rings, the saturated seven-membered oxazepane ring offers unique spatial arrangements of substituents, making it an ideal candidate for selectively targeting complex biological receptors such as the dopamine D4 receptor and the cyclooxygenase-2 (COX-2) enzyme[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties, advanced synthetic methodologies, and pharmacological applications of the 1,4-oxazepane-2-carboxylic acid scaffold.

Physicochemical Profiling & Structural Dynamics

The inherent value of 1,4-oxazepane-2-carboxylic acid lies in its stereochemistry and functional group handles. The carboxylic acid at the C2 position serves as a primary conjugation site for peptide coupling or esterification, while the secondary amine at the C4 position (often Boc-protected during synthesis) allows for orthogonal functionalization.

The non-planar nature of the oxazepane ring allows it to navigate complex binding pockets that are inaccessible to flatter molecules, thereby increasing target selectivity and reducing off-target toxicity[2].

Table 1: Physicochemical Properties of (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Weight | 245.27 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| Molecular Formula | C11H19NO5 | Contains orthogonal protective groups (N-Boc) for iterative synthesis. |

| Topological Polar Surface Area | 76.1 Ų | Favorable for moderate membrane permeability and oral bioavailability. |

| XLogP3 | 0.7 | Indicates a balanced hydrophilic/lipophilic profile, ideal for systemic circulation. |

| Complexity Score | 297 | Reflects the synthetic challenge of the chiral 7-membered heterocyclic core. |

Data sourced from PubChem compound profiling[3].

Strategic Synthesis: Overcoming Macrocyclization Barriers

Synthesizing seven-membered rings presents significant thermodynamic and kinetic challenges, primarily due to entropic barriers and the competing risk of intermolecular polymerization. To overcome this, a highly optimized, 7-step asymmetric synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid was developed, achieving a 39% overall yield[4].

Step-by-Step Methodology: Asymmetric Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid

This protocol utilizes enzymatic catalysis and flow chemistry to bypass the limitations of traditional macrocyclization[4][5].

-

Step 1: Epoxide Ring Opening

-

Action: React methyl (2R)-glycidate with dibenzylamine.

-

Causality: This highly stereospecific step establishes the essential chiral center at the C2 position while introducing the nitrogen atom necessary for the subsequent heterocyclic core[4].

-

-

Step 2: Chain Elongation to Amino Diester

-

Action: Convert the resulting intermediate into methyl (2R)-3-amino-2-(3-methoxy-3-oxopropoxy)propanoate (amino diester).

-

Causality: Creates the requisite linear precursor with precisely spaced reactive termini for the upcoming cyclization.

-

-

Step 3: Lipase-Catalyzed Regioselective Lactamization

-

Action: Process the amino diester through a SpinChem rotating flow cell containing immobilized lipase to form a 7-membered lactam.

-

Causality: Traditional chemical cyclization of medium rings often suffers from competing intermolecular side reactions leading to oligomers. The enzymatic approach enforces strict regioselectivity. Utilizing a rotating bed reactor (RBR) mitigates the high backpressure seen in packed beds, prevents mechanical degradation of the enzyme, and drastically enhances mass transfer[5][6].

-

-

Step 4: N-Boc Protection & Chemoselective Reduction

-

Action: Protect the secondary amine with a tert-butyloxycarbonyl (Boc) group, followed by borane reduction of the lactam.

-

Causality: Borane is selected for its high chemoselectivity, efficiently reducing the lactam carbonyl to a methylene group while leaving the ester moiety intact, thus finalizing the saturated 1,4-oxazepane ring[4].

-

-

Step 5: Mild Hydrolysis

-

Action: Treat the resulting 4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate with LiBr/Et3N in wet acetonitrile.

-

Causality: Standard harsh acidic or basic hydrolysis risks epimerization of the sensitive alpha-chiral center. This mild, halide-mediated cleavage ensures high enantiomeric fidelity of the final (2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid[4].

-

Caption: Synthetic workflow for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid.

Pharmacological Applications & Target Modulation

The 1,4-oxazepane core serves as a privileged scaffold in drug discovery, particularly for neurological and inflammatory targets.

Dopamine D4 Receptor Selectivity

The dopamine D4 receptor is a prime target for the development of effective antipsychotic drugs that do not trigger extrapyramidal side effects. 3D-QSAR analyses utilizing GRID/GOLPE methodologies have revealed that the spatial volume and conformational flexibility of the 1,4-oxazepane ring are critical for optimal receptor pocket fitting[2]. The aliphatic amine within the oxazepane system acts as a key pharmacophore point, anchoring the ligand via strong electrostatic interactions[2][7].

COX-2 Inhibition and Anti-Inflammatory Potential

In silico docking studies and experimental validations demonstrate that 1,4-oxazepane derivatives act as highly potent cyclooxygenase-2 (COX-2) inhibitors[1]. The unique 3D conformation of the seven-membered ring allows for the optimal positioning of substituents within the COX-2 active site. This architectural advantage yields binding energies that rival or exceed those of established standard therapies like celecoxib and valdecoxib[1].

Table 2: Comparative Binding Energies of Oxazepine Derivatives against COX-2

| Compound ID | Binding Energy (kcal/mol) | Efficacy Interpretation |

| 1,4-Oxazepine Derivative 7d | -109.2 | Superior affinity; strong potential as a lead compound. |

| 1,4-Oxazepine Derivative 8h | -102.6 | High affinity; comparable to standard therapeutics. |

| Celecoxib (Standard) | -102.1 | Baseline clinical standard for COX-2 inhibition. |

| Valdecoxib (Standard) | -91.8 | Secondary clinical standard. |

Data sourced from comparative molecular docking studies on oxazepine derivatives[1].

Caption: Dual pharmacological targeting pathways of 1,4-oxazepane derivatives.

Conclusion

The 1,4-oxazepane-2-carboxylic acid scaffold represents a triumph of modern synthetic chemistry and structural biology. By overcoming the thermodynamic barriers of macrocyclization through innovative enzymatic flow chemistry, researchers can now access this highly functionalized, 3D-conformationally rich core at scale. Its proven efficacy in modulating complex biological targets—ranging from GPCRs like the dopamine D4 receptor to inflammatory enzymes like COX-2—cements its status as a critical building block in the next generation of drug discovery.

References

-

Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery. BenchChem. 1

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed (NIH). 2

-

(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. PubChem (NIH). 3

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry (ACS Publications). 7

-

Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. Organic Process Research & Development (ACS Publications). 4

-

Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. SpinChem. 5

-

Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid. ResearchGate. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5 | CID 71305948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spinchem.com [spinchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Engineering Constrained Peptidomimetics: A Technical Guide to Homomorpholine Amino Acid Nomenclature, Synonyms, and Synthesis Protocols

As a Senior Application Scientist specializing in peptidomimetics and synthetic drug design, I approach the integration of non-natural amino acids not merely as a synthetic substitution, but as a deliberate engineering of molecular topology. The incorporation of constrained ring systems is a cornerstone strategy for overcoming the poor metabolic stability and high conformational entropy of linear peptides.

This whitepaper provides an in-depth technical analysis of homomorpholine amino acids —specifically focusing on their nomenclature, physicochemical properties, mechanistic causality in drug design, and a field-proven, self-validating protocol for their integration into peptide backbones.

The Structural Logic of Homomorpholine Scaffolds

The term "homomorpholine" refers to 1,4-oxazepane , a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1- and 4-positions, respectively[1]. By expanding the traditional six-membered morpholine ring with an additional methylene unit, the homomorpholine scaffold alters the puckering amplitude of the ring.

When functionalized with a carboxylic acid group, this scaffold yields homomorpholine amino acids (e.g., 1,4-oxazepane-2-carboxylic acid and 1,4-oxazepane-3-carboxylic acid)[2]. The causality behind selecting a homomorpholine amino acid over a standard morpholine derivative lies in its unique conformational space. It bridges the extreme rigidity of morpholine and the excessive flexibility of linear aliphatic chains. In peptidomimetics, this specific steric profile restricts the

Nomenclature, Synonyms, and Quantitative Data

Navigating the commercial and academic literature requires a precise understanding of homomorpholine nomenclature. The IUPAC standard dictates the use of the "1,4-oxazepane" root, though "homomorpholine" remains the dominant trivial synonym in medicinal chemistry[1].

Below is a consolidated table of the critical quantitative data and identifiers for the most frequently utilized homomorpholine amino acid derivatives in solid-phase and solution-phase peptide synthesis.

Table 1: Identifiers and Physicochemical Properties of Homomorpholine Derivatives

| Common Name / Synonym | IUPAC Name | CAS Number | Molecular Weight | Reference |

| Homomorpholine (Base) | 1,4-oxazepane | 5638-60-8 | 101.15 g/mol | [1] |

| Homomorpholine HCl | 1,4-oxazepane hydrochloride | 178312-62-4 | 137.61 g/mol | [3] |

| Homomorpholine-3-carboxylic acid | 1,4-oxazepane-3-carboxylic acid | 1262407-75-9 | 145.16 g/mol | [2] |

| (R)-Homomorpholine-3-carboxylic acid | (3R)-1,4-oxazepane-3-carboxylic acid | 1932546-81-0 | 145.16 g/mol | [4] |

| Boc-(S)-Homomorpholine-2-carboxylic acid | (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | 1273567-44-4 | 245.27 g/mol | [5] |

Note: The synthesis of chiral homomorpholine-3-carboxylic acid derivatives is heavily patented (e.g., CN117700374A) due to their utility in advanced polycyclic fused ring inhibitors, such as KRAS modulators[6].

Mechanistic Causality in Drug Design

The decision to integrate a homomorpholine amino acid into a drug candidate is driven by a specific mechanistic pathway. The diagram below illustrates the logical relationship between the structural properties of the 1,4-oxazepane scaffold and the resulting in vivo pharmacokinetic benefits.

Figure 1: Mechanistic pathway of homomorpholine scaffolds improving pharmacokinetic profiles.

Causality Breakdown: By pre-organizing the peptide backbone (Entropy Reduction), the homomorpholine residue minimizes the thermodynamic penalty associated with target binding. Concurrently, the bulky 7-membered ring provides severe steric hindrance against exopeptidases and endopeptidases, directly extending the circulating half-life of the therapeutic.

Self-Validating Experimental Protocol: Peptide Coupling

When coupling sterically hindered, non-natural amino acids like Boc-(S)-homomorpholine-2-carboxylic acid[5], standard carbodiimide chemistry (EDC/NHS) often fails due to sluggish kinetics and a high propensity for epimerization via oxazolone intermediates.

To circumvent this, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-HOBt active ester. The neighboring nitrogen in the pyridine ring of HATU provides an anchimeric assistance effect, accelerating aminolysis and outcompeting racemization pathways.

Workflow Visualization

Figure 2: Self-validating synthetic workflow for homomorpholine amino acid peptide coupling.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Each step contains a built-in checkpoint to ensure the integrity of the reaction before proceeding.

-

Pre-Activation (Checkpoint 1):

-

Dissolve 1.0 eq of Boc-(S)-homomorpholine-2-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

-

Cool the mixture to 0°C using an ice bath.

-

Causality: Cooling to 0°C suppresses the rate of epimerization during the highly exothermic activation phase.

-

-

Base Addition:

-

Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for exactly 5 minutes.

-

Validation: The solution will transition to a distinct pale yellow, visually confirming the formation of the 7-aza-HOBt active ester.

-

-

Aminolysis (Checkpoint 2):

-

Introduce 1.1 eq of the target primary amine (or growing peptide chain) dissolved in a minimal volume of DMF.

-

Allow the reaction to slowly warm to room temperature over 2 hours.

-

Validation: Perform an in-line TLC check (Eluent: 5% MeOH in DCM). The complete disappearance of the active ester spot confirms successful coupling. Do not proceed to quenching if the ester remains.

-

-

Quenching and Extraction:

-

Quench the reaction by adding saturated aqueous

. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -

Wash the combined organic layers sequentially with 5%

, water, and brine to remove residual DMF and DIPEA salts. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Analytical Validation Standards

To guarantee the scientific integrity of the synthesized peptidomimetic, the crude product must be subjected to rigorous analytical validation:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. For homomorpholine derivatives, look for the characteristic

and -

Chiral HPLC: This is critical. Because the 1,4-oxazepane ring introduces unique steric tension, verify that the enantiomeric excess (ee) remains >99%. Use a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/IPA gradient to resolve any potential epimers formed during the HATU activation.

-

1H-NMR: The multiplet signals corresponding to the 7-membered ring protons (specifically the non-equivalent methylene protons adjacent to the chiral center) will confirm the structural integrity and lack of ring-opening degradation.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,4-Oxazepane-3-carboxylic acid | C6H11NO3 | CID 83479248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 178312-62-4 | Fisher Scientific [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | C11H19NO5 | CID 71305948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2023046135A1 - Polycyclic fused ring derivatives and use thereof - Google Patents [patents.google.com]

Structural and Physicochemical Profiling of (S)-1,4-Oxazepane-2-Carboxylic Acid Derivatives in Modern Drug Discovery

Executive Summary & Chemical Identity

In contemporary medicinal chemistry, the transition from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving target selectivity and pharmacokinetic profiles. (S)-1,4-oxazepane-2-carboxylic acid —most frequently utilized and commercially available in its N-Boc protected form, (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4)—represents a premier chiral building block [1].

The seven-membered oxazepane ring introduces a unique conformational flexibility compared to standard morpholine or piperidine analogues. This structural nuance enhances aqueous solubility and metabolic stability while providing a precise vector for functionalizing the C2 chiral center. Notably, this exact scaffold is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) such as Brensocatib, a potent dipeptidyl peptidase 1 (DPP-1) inhibitor [2].

Physicochemical Properties

Understanding the physical parameters of the N-Boc protected derivative is essential for optimizing reaction conditions, storage, and purification workflows. The following data summarizes the empirically validated and computed properties of the compound [1][3].

| Property | Value | Causality / Significance in Workflow |

| IUPAC Name | (2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | Defines the absolute (S) stereochemistry critical for target binding. |

| CAS Number | 1273567-44-4 | Standard identifier for procurement and regulatory tracking. |

| Molecular Weight | 245.27 g/mol | Low MW allows for downstream coupling without violating Lipinski’s rules. |

| Molecular Formula | C11H19NO5 | Confirms the presence of the Boc-protecting group. |

| XLogP3 | 0.7 | Indicates moderate lipophilicity; highly soluble in standard organic solvents (DCM, DMF). |

| Physical Form | White to Yellow Solid | Facilitates easy weighing and handling during bench-scale synthesis. |

| Storage Temp. | 2-8°C (Sealed, Dry) | Prevents thermal degradation and premature cleavage of the Boc group. |

| GHS Hazards | H302, H315, H319, H335 | Necessitates handling in a fume hood with appropriate PPE [3]. |

Mechanistic Role in Drug Development

The strategic incorporation of the (S)-1,4-oxazepane core is rarely accidental. In the context of DPP-1 inhibition, the oxazepane ring acts as a rigidified spacer that precisely orients the C2-amide into the enzyme's active site. The causality here is driven by the ring's puckering dynamics: the ether oxygen at position 1 acts as a hydrogen-bond acceptor, while the seven-membered ring forces the attached functional groups into a pseudo-equatorial geometry that maximizes binding enthalpy.

Pathway diagram illustrating the integration of the oxazepane scaffold into therapeutic workflows.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. They must be self-validating systems where each step contains an internal quality control (QC) check to ensure the integrity of the chiral center and the success of the transformation.

Protocol A: Activation and Amide Coupling

Objective: Couple (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid with a primary amine while preventing C2 epimerization. Causality & Choice of Reagents: We utilize HATU and DIPEA in DMF. The uronium-based coupling agent (HATU) is selected over standard carbodiimides (like EDC/HOBt) because the highly reactive 7-aza-HOAt ester intermediate forms rapidly, minimizing the lifespan of the activated species and thereby suppressing base-catalyzed racemization at the adjacent chiral center.

-

Preparation: Dissolve 1.0 eq of the oxazepane acid (CAS: 1273567-44-4) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

-

Activation: Add 1.2 eq of HATU, followed immediately by 3.0 eq of DIPEA. Stir at 0°C for 10 minutes. Self-Validation Check: An aliquot quenched in methanol and analyzed via LC-MS must show the mass of the methyl ester, confirming successful activation.

-

Coupling: Add 1.1 eq of the target primary amine. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, and dry over Na2SO4.

-

In-Process QC: Run Chiral HPLC on the crude product. The enantiomeric excess (ee) must remain >98%, validating that the HATU/DIPEA system successfully prevented epimerization.

Protocol B: Boc Deprotection

Objective: Remove the N-Boc protecting group to yield the free secondary amine for subsequent functionalization. Causality & Choice of Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used. The reaction is initiated at 0°C to control the exothermic nature of the carbocation release, preventing potential ring-opening or side reactions associated with the oxazepane ether linkage.

-

Preparation: Dissolve the coupled intermediate in anhydrous DCM (0.2 M).

-

Cleavage: Cool the solution to 0°C. Add TFA dropwise until a 1:4 ratio of TFA:DCM is achieved.

-

Progression: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Self-Validation Check: TLC (Ninhydrin stain) must show the disappearance of the starting material and the emergence of a highly polar, ninhydrin-active spot (the free amine).

-

Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the product as a TFA salt.

Self-validating experimental workflow for the functionalization of the oxazepane core.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 71305948, (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid" PubChem, [Link]

-

Longshine Biotech. "Brensocatib: A Major Treatment Breakthrough for Non-Cystic Fibrosis Bronchiectasis" Longshine Biotech Industry News, [Link]

Structural & Functional Divergence: Homomorpholine vs. Morpholine in Drug Design

Topic: Homomorpholine vs Morpholine Structural Differences Content Type: In-depth Technical Guide

Executive Summary: The Bioisosteric Imperative

In medicinal chemistry, the transition from morpholine (1,4-oxazinane) to homomorpholine (1,4-oxazepane) is not merely a ring-expansion exercise; it is a strategic maneuver to modulate physicochemical properties and occupy novel chemical space.[1] While morpholine is a privileged scaffold found in blockbuster drugs like gefitinib and linezolid , its ubiquity often leads to crowded intellectual property (IP) landscapes and metabolic liabilities.[1]

Homomorpholine serves as a critical bioisostere , offering a larger hydrodynamic radius, distinct substituent vectors, and altered basicity.[1] This guide analyzes the structural, electronic, and synthetic divergences between these two heterocycles, providing a roadmap for their application in lead optimization.

Structural & Conformational Analysis

The core differentiation lies in the ring topology, which dictates the spatial arrangement of pharmacophores.

Ring Topology and Puckering[1][2]

-

Morpholine (6-membered):

-

Conformation: Predominantly exists in a chair conformation .[1][2][3] This rigid structure minimizes torsional strain and 1,3-diaxial interactions.[1][2]

-

Substituent Vectors: Substituents at the nitrogen (N4) or carbon positions adopt well-defined axial or equatorial orientations.[2] The vectors are predictable and relatively static, often projecting at ~109.5° angles.[1]

-

-

Homomorpholine (7-membered):

-

Conformation: Highly flexible.[1][2] It does not possess a single dominant minimum like the chair.[2] Instead, it interconverts between twist-chair (TC) and twist-boat (TB) conformations.[2]

-

Pseudorotation: The low energy barrier between conformers allows the ring to "mould" into binding pockets, potentially accessing interactions unavailable to the rigid morpholine. However, this entropic penalty upon binding can sometimes reduce affinity unless the ring is constrained by substituents.[1]

-

Electronic Properties & Basicity (pKa)

The basicity of the nitrogen is governed by the inductive withdrawal of the ether oxygen.

-

Morpholine: The oxygen is located at the 4-position relative to nitrogen (connected via two ethylene bridges). The inductive effect (-I) is significant, lowering the pKa to ~8.36 .

-

Homomorpholine: The ring contains one ethylene bridge (2 carbons) and one propylene bridge (3 carbons). The average distance between the electronegative oxygen and the basic nitrogen is increased. Consequently, the inductive withdrawal is attenuated.[1]

Physicochemical Comparison Table

| Property | Morpholine (1,4-Oxazinane) | Homomorpholine (1,4-Oxazepane) | Impact on Drug Design |

| Ring Size | 6-membered | 7-membered | Affects steric fit and metabolic access.[2] |

| Conformation | Rigid Chair | Flexible (Twist-Chair/Boat) | 7-ring allows "induced fit" but has higher entropic cost.[2] |

| Basicity (pKa) | ~8.4 | ~9.5 - 10.0 (Predicted) | Higher pKa increases cation fraction at pH 7.[2]4. |

| Lipophilicity (LogP) | Lower | Higher (+CH₂ contribution) | 7-ring increases permeability but lowers solubility.[2] |

| Solubility | High (Hydrophilic) | Moderate | 7-ring is less solvated due to lipophilic surface area.[2] |

| Fsp³ Character | High | High | Both contribute to 3D-likeness (Escape from Flatland). |

Synthetic Methodologies

Synthesizing the 7-membered homomorpholine ring is kinetically less favorable than the 6-membered morpholine due to the entropic factor of ring closure. Specialized protocols are required.[1][2]

Synthesis Logic Diagram

Figure 1: Synthetic decision tree comparing cyclization strategies. Path B is preferred for substituted homomorpholines to control regiochemistry.

Experimental Protocol: Synthesis of N-Substituted 1,4-Oxazepane

Objective: Synthesis of N-benzyl-1,4-oxazepane via nucleophilic substitution/cyclization.

Reagents:

-

3-(Benzylamino)-1-propanol (1.0 equiv)[2]

-

1,2-Dibromoethane (1.2 equiv)[1]

-

Potassium Carbonate (

) (3.0 equiv) -

Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-(benzylamino)-1-propanol (10 mmol) and anhydrous acetonitrile (50 mL).

-

Base Addition: Add finely ground anhydrous

(30 mmol). Stir the suspension vigorously at room temperature for 15 minutes to ensure deprotonation initiation. -

Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise via a syringe pump over 30 minutes. Note: Slow addition minimizes intermolecular polymerization.

-

Reflux: Heat the reaction mixture to reflux (

) under a nitrogen atmosphere. Monitor by TLC or LC-MS.[1][2] Reaction typically requires 12–18 hours.[1][2]-

Mechanistic Insight: The reaction proceeds via an initial

attack of the amine on the alkyl bromide, followed by an intramolecular etherification (or vice versa depending on conditions, though amine alkylation is faster).

-

-

Work-up: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water.[1][2] The organic layer is dried over

.[2][6] Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Yield Expectation: 50–70% (7-membered ring formation is slower than 6-membered).[2]

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

Replacing a morpholine with homomorpholine is often driven by the need to:

-

Shift Lipophilicity: If a morpholine lead is too polar (low permeability), the homomorpholine adds lipophilicity (approx +0.4 LogP units) without introducing aromaticity.[1]

-

Alter Selectivity: In kinase inhibitors, the flexible 7-membered ring can accommodate slightly larger hydrophobic pockets or avoid steric clashes that the rigid chair of morpholine might encounter.

-

Metabolic Stability: While both rings are susceptible to oxidation (typically

to the nitrogen), the 7-membered ring's different puckering can alter the accessibility of the

Case Study: Dopamine D4 Receptor Ligands

Research has demonstrated that expanding the morpholine ring to a 1,4-oxazepane in specific dopamine D4 antagonists resulted in maintained or improved affinity.[1][2] The 7-membered ring allowed the terminal phenyl group to adopt a vector that better engaged the hydrophobic pocket of the receptor, a conformational feat the rigid morpholine could not achieve.

Metabolic Liability Diagram

Figure 2: Primary metabolic pathways for saturated oxa-aza heterocycles.[2] The 7-membered ring is susceptible to alpha-hydroxylation similar to morpholine.[2]

References

-

BenchChem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. (2025).[1][2][3][5][7] Link

-

Meanwell, N. A. Bioisosteres of Common Functional Groups in Drug Design.[1][2] Journal of Medicinal Chemistry (2011).[2][8] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 102549, Morpholine.[1][2]Link

-

Rowley, M., et al. 4-Heterocyclylpiperidines as Selective High-Affinity Dopamine D4 Receptor Antagonists.[1][2] Journal of Medicinal Chemistry (1997).[2] Link

-

Gaikwad, P. L., et al. The Use of Bioisosterism in Drug Design and Molecular Modification.[1] American Journal of PharmTech Research (2012).[2] Link

Sources

- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Engineering 1,4-Oxazepane-Based Non-Proteinogenic Amino Acids: Structural Rationale, Synthetic Methodologies, and Peptidomimetic Applications

Executive Summary

In the continuous pursuit of novel chemical space, the incorporation of non-proteinogenic amino acids into peptidomimetics has become a cornerstone of modern drug discovery. While six-membered saturated heterocycles like morpholine have been extensively utilized, the seven-membered 1,4-oxazepane ring represents a highly valuable, yet synthetically challenging, scaffold. This in-depth technical guide explores the physicochemical advantages of the 1,4-oxazepane core, details the mechanistic causality behind its complex synthetic methodologies, and highlights its emerging role in targeted pharmacological applications.

Structural Logic: The 1,4-Oxazepane Advantage

The selection of an appropriate heterocyclic scaffold dictates a drug candidate's three-dimensional (3D) trajectory, metabolic stability, and target affinity. The fundamental difference between the ubiquitous six-membered morpholine and the seven-membered 1,4-oxazepane lies in their conformational flexibility.

Standard amino acids and rigid morpholine analogs often project substituents along highly predictable, restricted vectors. In contrast, the 1,4-oxazepane ring accesses multiple stable conformations, providing a broader diversity of exit vectors for side-chain projection. This enhanced 3D spatial property is critical for scaffold hopping, allowing medicinal chemists to probe deep, irregular receptor pockets that are inaccessible to flatter or more rigid molecules 1.

Table 1: Physicochemical Comparison of Saturated Heterocyclic Scaffolds

| Property | Morpholine Core (6-Membered) | 1,4-Oxazepane Core (7-Membered) | Mechanistic Rationale for Difference |

| Lipophilicity (LogP) | Generally lower | Potentially higher | The expanded carbon framework increases the hydrophobic surface area, though final LogP is highly substituent-dependent. |

| Aqueous Solubility | Generally high | Variable / Moderate | Increased lipophilicity and altered crystal lattice energies can reduce aqueous solubility compared to morpholine analogs. |

| 3D Vectorial Projection | Defined chair conformation | Multiple accessible conformations | The 7-membered ring's flexibility provides a broader exploration of chemical space around the core scaffold. |

| Entropic Penalty of Synthesis | Low (Kinetically favored) | High (Disfavored) | Medium-sized rings (7-11 atoms) suffer from transannular strain and poor conformational pre-organization of acyclic precursors. |

Synthetic Methodologies & Mechanistic Causality

The construction of 1,4-oxazepane-containing amino acids is notoriously difficult. The formation of medium-sized rings is entropically disfavored, often leading to intermolecular polymerization or the formation of smaller, more stable rings. Success requires precise manipulation of the precursor's conformation and reactivity.

Overcoming Entropic Barriers: Synthesis of 1,4-Oxazepane-2,5-diones

A critical class of these non-proteinogenic amino acids are the 1,4-oxazepane-2,5-diones. The primary synthetic bottleneck is that linear N-acyl amino acid precursors inherently adopt a trans-amide conformation to minimize steric clash. This trans preference points the two reactive termini away from each other, making macrolactamization impossible 2.

The Causality of the Solution: To overcome this, we must artificially force the molecule into a cis-amide conformation. By introducing a bulky N-protecting group—such as a p-methoxybenzyl (PMB) group or by utilizing serine-derived pseudoprolines—we introduce severe steric strain into the trans state. This steric bulk shifts the rotational equilibrium, forcing the precursor into the cis geometry. Only then are the reactive ends pre-organized in close spatial proximity, allowing the 7-membered ring to close efficiently.

Conformational pre-organization workflow for 1,4-oxazepane-2,5-dione synthesis.

Protocol 1: Step-by-Step Cyclization of Rotationally Restricted Amino Acids

This protocol is designed as a self-validating system to prevent downstream failure.

-

Precursor Preparation: Synthesize the linear N-(3-hydroxyacyl) amino acid derivative using standard peptide coupling techniques.

-

N-Protection (Pre-organization): React the linear precursor with PMB-Cl and Cs₂CO₃ in DMF at room temperature to yield the N-PMB protected intermediate.

-

Self-Validation Checkpoint (Critical): Isolate the intermediate and perform ¹H-NMR in CDCl₃. You must observe a cis-amide rotamer population (identifiable via distinct α-proton chemical shifts or NOESY cross-peaks). If only the trans-rotamer is present, the protecting group is insufficiently bulky, and proceeding to step 4 will result in linear oligomerization rather than cyclization.

-

Macrolactamization: Dissolve the pre-organized intermediate in highly dilute conditions (e.g., 0.01 M in CH₂Cl₂) to favor intramolecular reaction. Add coupling reagents (e.g., HATU, DIPEA) and stir for 12 hours.

-

Deprotection: Remove the PMB group using TFA/anisole to yield the N-unsubstituted 1,4-oxazepane-2,5-dione non-proteinogenic amino acid.

Late-Stage Functionalization: Visible-Light-Induced Carbamoylation

Traditional methods for attaching amino acids to complex heterocycles often require harsh conditions that racemize the amino acid stereocenter. A modern, highly efficient alternative is the visible-light-driven carbamoylation of dibenzo[b,f][1,4]oxazepines using 4-substituted 1,4-dihydropyridines (DHPs) as radical precursors 3.

The Causality of the Solution: The DHP-tag acts as a traceless, redox-active leaving group. Under visible light, the Ru(bpy)₃Cl₂ photocatalyst undergoes excitation. A single-electron transfer (SET) from the excited catalyst to the DHP moiety triggers its fragmentation. This generates a carbon-centered radical on the amino acid under exceptionally mild, room-temperature conditions, perfectly preserving the stereochemistry of the non-proteinogenic amino acid while achieving direct C-H functionalization.

Visible-light-induced carbamoylation of 1,4-oxazepanes using DHP-tagged amino acids.

Protocol 2: Photocatalytic Synthesis of Oxazepine-Amino Acid Conjugates

-

Reaction Setup: In an oven-dried Schlenk tube, combine dibenzo[b,f][1,4]oxazepane (1.0 equiv), DHP-tagged amino acid (1.5 equiv), Ru(bpy)₃Cl₂·6H₂O (2 mol %), and (NH₄)₂S₂O₈ (oxidant).

-

Degassing: Dissolve in anhydrous solvent and degas via three freeze-pump-thaw cycles. Oxygen quenches the excited photocatalyst and must be rigorously excluded.

-

Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature.

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS at 2-hour intervals. The disappearance of the DHP-tagged amino acid mass and the simultaneous appearance of the oxidized pyridine byproduct validates that the SET and radical generation are occurring. If starting material remains without byproduct formation, the light penetration is insufficient or the catalyst has been quenched.

-

Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the conjugated non-proteinogenic amino acid.

Pharmacological Translation: Peptidomimetics & Receptor Targeting

The integration of 1,4-oxazepane amino acids into peptidomimetics has yielded significant breakthroughs in targeting complex G-protein coupled receptors (GPCRs).

Dopamine D4 Receptor Ligands

In the development of antipsychotics devoid of extrapyramidal side effects, selective Dopamine D4 receptor ligands are highly sought after. 3D-QSAR analyses demonstrate that the size and flexibility of the aliphatic amine ring are critical for affinity. Replacing a morpholine core with a 1,4-oxazepane ring alters the spatial arrangement of the p-chlorobenzyl substituents, allowing the molecule to achieve superior complementary fit within the D4 receptor pocket, thereby enhancing selectivity over the D2 receptor 4.

Somatostatin Subtype-4 (sst4) Agonists

Somatotropin-release inhibiting factor (SRIF-14) binds to sst4 receptors to modulate neuroplasticity and stimulate amyloid-beta catabolism, presenting a target for Alzheimer's disease. However, native SRIF-14 suffers from a short plasma half-life. By utilizing 1,4-oxazepane-based non-proteinogenic amino acids, researchers can create peptidomimetics that perfectly mimic the spatial requirements of the crucial Trp8 and Lys9 residues of SRIF-14. Quantum Mechanics/Molecular Mechanics (QM/MM) studies of cryo-EM sst4 complexes reveal that the 1,4-oxazepane core effectively positions basic functionalities to form critical electrostatic interactions with Asp126 and Gln279 in the receptor binding pocket, achieving high affinity while resisting proteolytic degradation 5.

References

-

The Journal of Organic Chemistry (ACS Publications). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Available at: [Link]

-

Organic Letters (ACS Publications). Visible-Light-Induced Carbamoylation for Synthesis of Dibenzo[b,f][1,4]oxazepine Carbonyl Amino Acid/Peptide Derivatives. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Elucidating structural and molecular requirements of somatostatin subtype-4 agonist bound complexes using quantum mechanics approaches. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elucidating structural and molecular requirements of somatostatin subtype-4 agonist bound complexes using quantum mechanics approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00775E [pubs.rsc.org]

Sourcing High-Purity (S)-1,4-Oxazepane-2-Carboxylic Acid: A Technical Guide for Brensocatib & Peptide Research

Topic: Suppliers of High Purity 1,4-Oxazepane-2-Carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4) has emerged as a critical chiral building block in modern medicinal chemistry.[1] Its primary industrial significance lies in its role as Intermediate C in the synthesis of Brensocatib (AZD7986) , a reversible dipeptidyl peptidase 1 (DPP1) inhibitor currently in late-stage clinical trials for non-cystic fibrosis bronchiectasis.[1]

Beyond this specific application, the 1,4-oxazepane scaffold serves as a conformationally constrained amino acid surrogate in peptidomimetics, offering improved metabolic stability and receptor selectivity compared to flexible linear analogs. This guide provides a technical roadmap for sourcing, qualifying, and utilizing this compound, with a specific focus on impurity profiling and supply chain validation.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) studies and process chemistry, the material must meet stringent specifications.[1] The (S)-enantiomer is the bioactive form for Brensocatib; thus, enantiomeric excess (ee) is the primary CQA.[1]

Technical Specifications

| Attribute | Specification |

| Chemical Name | (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid |

| CAS Number | 1273567-44-4 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Stereochemistry | (S)-configuration (Critical) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Purity (HPLC) | ≥ 98.0% (Area %) |

| Chiral Purity (ee) | ≥ 99.0% (Critical for clinical candidates) |

The "Why" of Purity

In the synthesis of Brensocatib, this acid is coupled with a complex amine using T3P (propylphosphonic anhydride) and DIEA . Low-purity starting material (<95% or low ee) leads to:

-

Diastereomeric Contamination: If the (R)-enantiomer is present, it forms a diastereomer in the final drug substance that is often inseparable by standard crystallization.

-

Coupling Efficiency: Residual linear precursors (from incomplete cyclization) compete for the coupling reagent, reducing yield and complicating workup.

Synthesis Pathways & Impurity Origins[7]

Understanding how the supplier manufactures the compound allows you to predict potential impurities. The two dominant routes are Intramolecular Cyclization (Chemical) and Enzymatic Resolution (Biocatalytic).[1]

Impurity Flow Diagram

The following diagram illustrates the synthesis logic and where critical impurities arise.

Figure 1: Synthesis workflow showing the origin of critical impurities (enantiomers and linear precursors).[1]

Supplier Landscape & Sourcing Strategy

Suppliers for this intermediate fall into two categories: Catalog Distributors (fast, small scale) and CRO/CMOs (bulk, validated batches).

Verified Supplier List

| Supplier Category | Vendor Name | Role & Notes | Verification Source |

| Tier 1: Major Catalog | Sigma-Aldrich | Distributor for Enamine/Fluorochem.[1] Good for mg to gram scale. | |

| Tier 1: Major Catalog | BLD Pharm | Strong stock in Shanghai/USA.[1] Often the primary source for smaller vendors. | |

| Tier 2: Specialized | Enamine | Likely original manufacturer.[1] Excellent for high-fidelity chiral building blocks.[1] | |

| Tier 2: Specialized | Fluorochem | UK-based.[1] Reliable CoA and NMR data. Preferred for European delivery. | |

| Tier 3: Bulk/Custom | WuXi AppTec | For kg scale.[1] Capable of cGMP synthesis for clinical supply. | Industry Standard |

| Tier 3: Bulk/Custom | ChemScene | Competitive pricing for multigram batches. |

Procurement Decision Matrix

-

Discovery Phase (<5g): Buy from BLD Pharm or Fluorochem . Speed is priority.

-

Process Development (10g - 100g): Source from Enamine or ChemScene . Request a specific lot sample first to check ee.

-

GMP/Clinical (>1kg): Contract WuXi AppTec or Porton Pharma .[1] You must define the impurity profile (specifically limiting the (R)-isomer to <0.5%).[1]

Quality Control: A Self-Validating System

Do not rely solely on the supplier's Certificate of Analysis (CoA). The following protocol acts as a self-validating system to ensure the material is fit for purpose.

Protocol: Chiral HPLC Analysis

This is the only way to definitively verify the stereochemical purity.

-

Column: Chiralpak IA or AD-H (Amylose-based), 4.6 x 250 mm, 5 µm.[1]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 210 nm (Amide bond absorption).[1]

-

Temperature: 25°C.

-

Acceptance Criteria:

-

Main peak retention time matches standard (~12-15 min depending on exact conditions).[1]

-

Minor enantiomer peak < 1.0% area.

-

Protocol: 1H-NMR Identity Check

Run in DMSO-d6 to prevent amide rotamer broadening often seen in CDCl3.[1]

-

Key Signals:

References

-

Brensocatib Synthesis & Application

-

Synthesis of 1,4-Oxazepane Scaffolds

-

Supplier Verification (Sigma-Aldrich)

-

Supplier Verification (BLD Pharm)

Sources

- 1. (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid | 1273567-44-4 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US9522894B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors - Google Patents [patents.google.com]

- 7. 1273567-44-4|(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. Brensocatib Intermediates | America Suns Life [americasunslife.com]

- 9. 1273567-44-4|(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. Portico [access.portico.org]

Methodological & Application

Application Note: Synthesis of Fmoc-1,4-oxazepane-2-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Protocols, and In-Process Validation

Introduction & Strategic Rationale

Chiral 1,4-oxazepane-2-carboxylic acids are highly valuable non-canonical amino acids and β-amino acid analogues. In drug development and peptidomimetic design, incorporating a seven-membered oxazepane ring introduces critical conformational constraints to peptide backbones, enhancing proteolytic stability and target binding affinity.

The synthesis of Fmoc-protected 1,4-oxazepane-2-carboxylic acid presents distinct chemical challenges. Traditional routes to the core 5-oxo-oxazepane ring rely on the Beckmann rearrangement of oximes, a pathway that notoriously yields difficult-to-separate mixtures of regioisomers[1]. To circumvent this, modern scalable syntheses utilize a highly regioselective, lipase-catalyzed lactamization of an amino diester precursor[2].

Protecting Group Strategy (Causality & E-E-A-T): A direct synthesis utilizing an Fmoc protecting group from the start is chemically unviable. The Fmoc group is highly sensitive to the hydride conditions required to reduce the intermediate lactam to the oxazepane ring. Therefore, this protocol employs a highly validated N-Boc activation strategy . The electron-withdrawing N-Boc group activates the lactam carbonyl, enabling a mild, chemoselective borane reduction that leaves the C2-methyl ester intact[3]. Following reduction, a quantitative protecting group swap (Boc to Fmoc) is executed, culminating in a biomimetic ester hydrolysis that perfectly preserves the α-chiral center[3].

Mechanistic Pathway & Synthetic Workflow

The following workflow outlines the optimized sequence from the chiral pool starting material, methyl (2R)-glycidate, to the final Fmoc-protected oxazepane.

Workflow for the synthesis of Fmoc-1,4-oxazepane-2-carboxylic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Checks (IPCs) to ensure reaction fidelity before proceeding to the next stage.

Phase 1: Preparation of the Amino Diester Precursor

-

Epoxide Opening: React neat methyl (2R)-glycidate with dibenzylamine at 70 °C to yield methyl (2R)-3-(dibenzylamino)-2-hydroxypropanoate[2].

-

O-Alkylation: Alkylate the resulting secondary alcohol with tert-butyl bromoacetate (or equivalent) under basic conditions to form the fully protected diester.

-

Debenzylation: Subject the intermediate to hydrogenolysis (Pd/C, H₂) to remove the benzyl groups, yielding the primary amino diester precursor[2].

-

IPC: Analyze by LC-MS. The disappearance of the dibenzyl mass peak and the appearance of the primary amine

confirms completion.

-

Phase 2: Enzymatic Regioselective Lactamization

Rationale: Chemical cyclization often yields polymeric byproducts. The immobilized lipase from Candida antarctica (Novozym 435) acts as a highly specific catalyst, driving the regioselective formation of the seven-membered lactam[1].

-

Dissolve the amino diester (1 eq) in anhydrous dioxane.

-

Add Novozym 435 (40% w/w relative to the substrate). Stir the suspension at 40 °C. Note: For scale-up, utilizing a rotating flow cell (e.g., SpinChem) prevents mechanical degradation of the enzyme beads and simplifies downstream filtration[3].

-

Monitor the reaction for 24–26 hours until conversion exceeds 94%[1].

-

Filter the immobilized enzyme and concentrate the filtrate under reduced pressure to yield the 7-membered lactam.

-

IPC:

H NMR analysis will show a characteristic shift of the

-

Phase 3: Chemoselective Lactam Reduction

-

N-Boc Protection: Dissolve the lactam in THF. Add

(1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 12 hours. -

Borane Reduction: Cool the N-Boc lactam solution to 0 °C. Slowly add

complex (2.5 eq). The Boc group electronically activates the lactam, allowing the borane to selectively reduce the amide to an amine without reducing the C2-methyl ester[3]. -

Quench carefully with methanol, concentrate, and purify via silica gel chromatography to isolate the N-Boc-1,4-oxazepane-2-carboxylate[3].

-

IPC: FTIR analysis must show the complete disappearance of the lactam carbonyl stretch (

1680 cm

-

Phase 4: Protecting Group Swap (Boc to Fmoc)

-

Boc Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature, then concentrate to dryness to yield the TFA salt of the secondary amine.

-

Fmoc Protection: Dissolve the crude amine in a 1:1 mixture of THF and water. Add

(3.0 eq) to adjust the pH to -

Slowly add Fmoc-OSu (1.1 eq) dissolved in minimal THF. Stir for 4 hours at room temperature.

-

Acidify the mixture to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over

, and concentrate.-

IPC: Perform a Ninhydrin (Kaiser) test. A negative (yellow) result confirms the complete consumption of the secondary amine.

-

Phase 5: Mild Ester Hydrolysis

Rationale: Standard saponification (LiOH/NaOH) risks epimerization of the delicate C2

-

Dissolve the Fmoc-oxazepane ester in wet acetonitrile (

, 10:1). -

Add anhydrous LiBr (5.0 eq) and Triethylamine (

, 2.0 eq)[3]. -

Stir vigorously at room temperature for 24 hours.

-

Concentrate the solvent, acidify the aqueous layer to pH 2-3 with 1M

, and extract with Ethyl Acetate. -

Wash the organic layer with brine, dry, and evaporate to yield the final Fmoc-(2R)-1,4-oxazepane-2-carboxylic acid .

Quantitative Data Summary

The following table summarizes the expected operational metrics for the synthesis, providing a benchmark for process validation.

| Step | Reaction Phase | Reagents & Critical Conditions | Reaction Time | Expected Yield | Key Quality Control (QC) Metric |

| 1 | Amino Diester Assembly | Methyl glycidate, dibenzylamine, | 24 h | 85% | ESI-MS |

| 2 | Enzymatic Lactamization | Novozym 435, Dioxane, 40 °C | 26 h | 60–94% | |

| 3 | N-Boc Protection | 12 h | 90% | ||

| 4 | Chemoselective Reduction | 16 h | 75% | FTIR: Loss of lactam C=O ( | |

| 5 | Protecting Group Swap | 1. TFA/DCM 2. Fmoc-OSu, | 8 h | 88% | UV Absorbance at 290 nm (Fmoc chromophore) |

| 6 | Mild Ester Hydrolysis | LiBr, | 24 h | 92% | Chiral HPLC ( |

References

-

Aurell, C.-J., et al. "Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid." Organic Process Research & Development, American Chemical Society, 2014. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 71305948, (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid". PubChem, 2025. URL: [Link]

Sources

Incorporating homomorpholine into solid-phase peptide synthesis

Application Note: Incorporating Homomorpholine (1,4-Oxazepane-3-Carboxylic Acid) into Solid-Phase Peptide Synthesis

Executive Summary

Homomorpholine-3-carboxylic acid (Hmph), a seven-membered cyclic amino acid, serves as a critical peptidomimetic tool. Structurally homologous to proline (5-membered) and morpholine-3-carboxylic acid (6-membered), Hmph is utilized to induce novel backbone constraints, stabilize

However, its incorporation into Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges:

-

Steric Hindrance: The bulky seven-membered ring creates significant steric barriers, particularly when coupling the subsequent amino acid onto the secondary amine of Hmph.

-

Nucleophilicity: The secondary amine of Hmph is less nucleophilic than primary amines, requiring high-efficiency coupling reagents.

-

Diketopiperazine (DKP) Formation: Like proline, C-terminal Hmph residues are prone to acid-catalyzed DKP formation, which cleaves the dipeptide from the resin prematurely.

This guide provides a validated, self-consistent protocol for the successful incorporation of Hmph, focusing on resin selection, coupling optimization, and reaction monitoring.

Strategic Considerations & Mechanism

Resin Selection: The DKP Trap

When Hmph is positioned at the C-terminus, the risk of diketopiperazine (DKP) formation is elevated during the deprotection of the second amino acid. The free amine of the second residue can back-bite onto the C-terminal ester carbonyl, cyclizing to form a DKP and releasing the dipeptide from the resin.

-

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

-

Mechanism: The bulky trityl linker provides steric protection against the back-biting attack. Furthermore, 2-CTC allows for cleavage of the peptide under very mild acidic conditions (1% TFA), preserving acid-labile side-chain protecting groups if fragment condensation is required.

Coupling Reagents: Overcoming Sterics

Standard carbodiimide couplings (DIC/HOBt) are often insufficient for acylating the secondary amine of Hmph.

-

Standard Protocol: HATU/HOAt is the gold standard. The aza-benzotriazole moiety (HOAt) enhances reaction rates via neighboring group effects.

-

Difficult Sequences: If HATU fails, PyAOP (a phosphonium salt) or COMU are superior alternatives for hindered secondary amines.

Detailed Experimental Protocols

Materials

-

Amino Acid: Fmoc-L-Homomorpholine-3-carboxylic acid (Fmoc-Hmph-OH).

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: 0.8–1.6 mmol/g).

-

Coupling Reagents: HATU, HOAt, DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (Peptide grade), DCM, Methanol (HPLC grade).

-

Monitoring: Chloranil (acetaldehyde) or Bromophenol Blue reagents (Kaiser test is invalid for secondary amines).

Protocol A: Loading Hmph onto 2-CTC Resin (C-Terminal)

This step is used when Hmph is the first amino acid in the sequence.

-

Resin Swelling: Weigh 2-CTC resin into a fritted syringe reactor. Swell in dry DCM for 30 minutes. Drain.

-

Preparation of Loading Solution:

-

Dissolve Fmoc-Hmph-OH (1.2 eq relative to resin capacity) in dry DCM (10 mL/g resin).

-

Add DIPEA (4.0 eq).[2]

-

Note: Do not activate the carboxylic acid (no HATU/DIC) to prevent racemization during loading.

-

-

Loading Reaction: Add the solution to the resin.[3] Agitate gently for 2 hours at room temperature.

-

Capping: Add Methanol (1 mL/g resin) directly to the reaction mixture (to cap unreacted trityl chloride sites). Agitate for 20 minutes.

-

Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

-

Loading Determination: Perform an Fmoc determination (UV absorbance at 301 nm) to calculate the precise substitution level (mmol/g).

Protocol B: Peptide Elongation (Coupling onto Hmph)

This is the critical step. Coupling the next amino acid (AA[n+1]) to the secondary amine of Hmph (AA[n]).

-

Fmoc Deprotection of Hmph:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

-

Coupling Cocktail Preparation:

-

Amino Acid (AA[n+1]): 5.0 eq.

-

HATU: 4.9 eq.

-

HOAt: 5.0 eq (Critical additive for secondary amines).

-

DIPEA: 10.0 eq.

-

Solvent: DMF (concentration ~0.2 M).

-

-

Reaction:

-

Pre-activate the mixture for 2 minutes.

-

Add to the resin containing H-Hmph-Resin.

-

Reaction Time: 2 to 4 hours (longer than standard 45 min).

-

Temperature: If possible, perform at 40°C or use microwave assistance (50°C, 10 min) to overcome the energy barrier.

-

-

Monitoring (Mandatory):

-

Perform the Chloranil Test .

-

Result: Blue/Green beads = Incomplete coupling (Free secondary amine present). Colorless/Yellow beads = Complete coupling.

-

-

Re-Coupling (If needed):

-

If the test is positive, repeat the coupling using PyAOP (5 eq) and HOAt (5 eq) with DIPEA (10 eq) in NMP.

-

Protocol C: Coupling Hmph to the Peptide Chain

Used when Hmph is internal or N-terminal.

-

Activation:

-

Fmoc-Hmph-OH (4.0 eq).

-

HATU (3.9 eq) / DIPEA (8.0 eq).

-

-

Coupling:

-

Add to the resin-bound peptide (primary amine).

-

Reaction time: 60 minutes.

-

-

Monitoring: Standard Kaiser Test (since the resin amine is primary).

Visualization of Workflows

Figure 1: Strategic SPPS Workflow for Hmph Incorporation

This flowchart illustrates the decision-making process for resin selection and coupling conditions.

Caption: Decision tree for incorporating Homomorpholine, highlighting the critical resin choice for C-terminal residues and the specialized monitoring required for secondary amine acylation.

Data Summary & Optimization Table

| Variable | Standard SPPS Condition | Hmph Optimized Condition | Rationale |

| Resin (C-term) | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) | Prevents acid-catalyzed DKP formation [1]. |

| Coupling Reagent | HBTU or DIC | HATU + HOAt | HOAt accelerates reaction with hindered secondary amines [2]. |

| Coupling Time | 45–60 min | 2–4 hours (or Microwave) | Steric bulk of the 7-membered ring slows kinetics. |

| Monitoring | Kaiser Test (Ninhydrin) | Chloranil Test | Ninhydrin does not react with secondary amines; Chloranil detects them specifically. |

| Solvent | DMF | DMF (or NMP for difficult steps) | NMP reduces aggregation in hydrophobic sequences. |

Troubleshooting Guide

Issue: Positive Chloranil Test after Double Coupling.

-

Cause: Extreme steric hindrance or aggregation (beta-sheet formation).

-

Solution:

-

Switch solvent to NMP.

-

Use PyAOP (Phosphonium salt) instead of HATU.

-

Increase temperature to 50°C (Microwave) or 60°C (Conventional heating).

-

Utilize Sym-collidine instead of DIPEA as the base to reduce basicity-driven side reactions during prolonged heating.

-

Issue: Low Yield of C-terminal Hmph Peptide.

-

Cause: DKP formation during the deprotection of the second amino acid.

-

Solution: Ensure 2-CTC resin was used. If using Wang resin, DKP is almost guaranteed. Switch to a "trityl-based" linker system immediately.

References

- Vertex AI Search. (2024). Diketopiperazine formation in Solid-Phase Peptide Synthesis.

- ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Coupling Reagents and Protocols.

- National Institutes of Health (PMC). (2013). Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics.

- PubChem. (2024). 1,4-Oxazepane-3-carboxylic acid Structure and Properties.

Sources

Application Note: Advanced Protocols for Coupling Sterically Hindered Secondary Amino Acids

[1]

Executive Summary

The incorporation of sterically hindered secondary amino acids—specifically

This guide moves beyond standard Fmoc protocols, providing optimized workflows for "difficult junctions" (e.g.,

Mechanistic Insight: The Kinetic Barrier

To solve the coupling problem, one must understand the failure mode. In standard primary amines, the rate-limiting step is often the formation of the active ester. In hindered secondary amines, the rate-limiting step shifts to the nucleophilic attack of the amine on the activated species.

The Steric Clash & DKP Risk

The

Figure 1: The kinetic bottleneck in hindered couplings. The convergence of steric shielding and reduced electronics necessitates specific activation strategies to outcompete DKP formation.

The Reagent Toolkit: Selection Strategy

Do not rely on HBTU or TBTU for these couplings.[1] The active ester formed (OBt) is insufficiently reactive.

| Reagent Class | Reagent | Active Species | Recommended Use Case | Pros/Cons |

| Uronium (Oxyma) | COMU | Oxyma Ester | First Line Defense. Standard hindered couplings (e.g., Aib to AA).[1] | Pros: Safer (non-explosive), higher solubility in DMF, often faster than HATU. Cons: Guanidinylation risk if activation is slow.[1][3] |

| Uronium (HOAt) | HATU | OAt Ester | Industry Standard. Robust for most | Pros: HOAt provides anchimeric assistance (pyridine N).[1][4] Cons: High cost; explosive properties of HOAt byproduct.[1] |

| Phosphonium | PyAOP | OAt Ester | Solution / Slow Couplings. | Pros: No guanidinylation side-reaction (unlike uroniums).[1][5] Essential for slow reactions.[1] Cons: Expensive.[1] |

| Acid Halide | BTC / TFFH | Acid Chloride/Fluoride | The "Nuclear Option." Aib-Aib or | Pros: Smallest electrophile (minimal steric clash).[1] Extremely reactive. Cons: Moisture sensitive; BTC requires handling phosgene precursor.[1] |

Protocol A: Microwave-Assisted SPPS (The Standard)

For coupling a hindered amino acid (Electrophile) onto a resin-bound primary or secondary amine.[1]

Rationale: Microwave energy (MW) overcomes the activation energy barrier of the transition state. We utilize COMU due to its superior stability at high temperatures compared to benzotriazole reagents.[1]

Reagents

-

Coupling Reagent: COMU (0.5 M in DMF)[1]

-

Base: DIPEA (2.0 M in NMP) or TMP (2,4,6-Trimethylpyridine) for Cys/His sensitive residues.[1]

-

Additive: Oxyma Pure (0.5 M in DMF) - Optional but recommended to suppress racemization.[1]

-

Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for its higher swelling capacity of hindered sequences.[1][6]

Step-by-Step Workflow

-

Resin Preparation: Swell resin in NMP for 20 min.

-

Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to suppress aspartimide/racemization).[1]

-

MW Cycle: 75°C for 3 minutes.

-

-

Activation (Pre-mix):

-

Coupling (Microwave):

-

Standard Hindrance (e.g., Val, Ile): 75°C for 5 minutes.

-

High Hindrance (e.g., Aib, N-Me-AA): 90°C for 10 minutes (or 75°C for 20 min if Cys/His present).[1]

-

-

Double Coupling: Drain and repeat Step 3-4. Mandatory for N-Me residues.[1]

Protocol B: The "Difficult Junction" ( -Me to -Me)

For coupling an amino acid onto a resin-bound N-methylated residue.[1]

Rationale: This is the hardest bond to form. Uronium salts (HATU/COMU) often fail or cause guanidinylation because the reaction is too slow. PyAOP or In-situ Acid Chlorides are required.[1]

Method B1: PyAOP (Phosphonium) Approach[1][7]

-

Reagents: Fmoc-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIPEA (10 eq).

-

Solvent: Anhydrous NMP.

-

Procedure:

-

Dissolve AA, PyAOP, and HOAt in NMP.[1]

-

Reaction: 2 hours at 50°C (Microwave or conventional heating).

-

Why PyAOP? It maintains the reactivity of HOAt esters without the risk of the amine reacting with the coupling reagent itself (guanidinylation), which happens with HATU during long/slow reactions.

-

Method B2: Bis-trichloromethyl carbonate (BTC) Approach

Use this when Method B1 fails.[1] BTC generates an acid chloride in situ.[1]

Safety Warning: BTC generates phosgene.[1] Perform in a well-ventilated fume hood.

-

Activation:

-

Coupling:

-

Add the suspension to the resin-bound

-methyl amine.[1] -

React for 60 minutes at room temperature or 50°C.

-

Troubleshooting: Preventing Diketopiperazine (DKP)

DKP formation is the silent killer of

The Mitigation Strategy

If your sequence is

-

Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][10]

-

Why? The massive steric bulk of the trityl linker physically blocks the conformational turn required for the amine to attack the ester linkage.[10]

-

-

Protecting Group: Use Trityl (Trt) protection for the N-terminus of the second amino acid instead of Fmoc, if possible, or ensure extremely rapid Fmoc removal.[1]

-

Short Deprotection: When removing Fmoc from the dipeptide, use DBU (2%) + Piperidine (2%) for short bursts (2 x 30 seconds) rather than long piperidine soaks.

Figure 2: Decision tree for preventing DKP formation. The choice of resin is the primary determinant of success for N-terminal N-alkylated dipeptides.

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][4][11] An efficient peptide coupling additive.[1][3][4][7][12] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters, 31(2), 205–208. Link[1]

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides: On-Resin Methylation and Microwave-Assisted Couplings.[1] Journal of Combinatorial Chemistry, 7(4), 579–584. Link[1]

-

Gilon, C., et al. (2003). Backbone cyclization of peptides and proteins.[12] Biopolymers, 71(5), 534–551. (Reference for BTC/Triphosgene protocols). Link[1]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. file.globalso.com [file.globalso.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptidechemistry.org [peptidechemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Note: Design and Synthesis of Peptidomimetics with 7-Membered Heterocyclic Rings

Executive Summary

The transition from linear peptides to constrained peptidomimetics is a cornerstone of modern drug discovery. Linear peptides often suffer from high conformational flexibility—leading to target promiscuity and entropic penalties upon binding—as well as rapid degradation by endogenous proteases. The introduction of 7-membered heterocyclic rings (such as 1,4-diazepines, oxazepines, and thiazepines) into the peptide backbone provides a rigid, privileged scaffold. These heterocycles effectively mimic the native

This application note provides a comprehensive guide to the mechanistic rationale, structural design, and experimental synthesis of 7-membered ring peptidomimetics, featuring a self-validating protocol for the rapid assembly of 1,4-benzodiazepine scaffolds via a multicomponent Ugi-Deprotect-Cyclize (UDC) strategy.

Mechanistic Rationale: The Power of the 7-Membered Ring

Conformational Restriction and Turn Mimicry

Secondary structures like

-

-Turn Mimicry: A native

-

-Turn Scaffolding: 2[2]. When used as external mimics, the rigidifying diazepine moiety lies outside the pseudo-ten-membered hydrogen-bonded ring of a

Diagram 1: Logical workflow of conformational restriction using 7-membered heterocyclic rings.

Synthetic Strategy: The Ugi-Deprotect-Cyclize (UDC) Methodology

Synthesizing highly substituted 7-membered rings traditionally required lengthy, linear step-by-step approaches with poor overall atom economy. The advent of Isocyanide-based Multicomponent Reactions (IMCRs) revolutionized this space.

The Ugi-4CR (four-component reaction) allows for the rapid assembly of a linear peptidomimetic precursor in a single pot. By utilizing a bifunctional building block (e.g., an aminophenylketone) and a protected amino acid (e.g., Boc-glycinal), the linear Ugi product can be subjected to acidic deprotection. The liberated amine then undergoes a spontaneous intramolecular condensation with the proximal ketone, yielding the 7-membered 1,4-diazepine ring.

Diagram 2: Ugi-Deprotect-Cyclize (UDC) synthetic sequence for 1,4-diazepine peptidomimetics.

Experimental Protocol: Microwave-Assisted Synthesis of 1,4-Benzodiazepines

This protocol outlines a self-validating, two-step methodology for generating highly diverse 1,4-benzodiazepine scaffolds.3[3].

Materials & Reagents

-

Aminophenylketone (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Boc-glycinal (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

1,2-Dichloroethane (DCE)

Step-by-Step Methodology

Step 1: Microwave-Assisted Ugi-4CR

-

In a microwave-safe vial equipped with a magnetic stir bar, dissolve the aminophenylketone (1.0 mmol) and Boc-glycinal (1.0 mmol) in 3.0 mL of anhydrous MeOH.

-

Causality: Anhydrous MeOH is selected to prevent competitive hydrolysis of the highly reactive isocyanide intermediate, ensuring maximum atom economy.

-

-

Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). Seal the vial.

-

Subject the mixture to microwave irradiation at 100 °C for 30 minutes.

-

Causality: Conventional thermal heating often leads to thermodynamic byproducts and requires up to 48 hours. Microwave irradiation provides rapid, uniform kinetic heating that drives the multicomponent assembly to completion while preserving the thermal integrity of the Boc-protecting group[3].

-

Step 2: Self-Validating In-Process Control (IPC 1)

-

FT-IR Spectroscopy: Before proceeding, sample 10

L of the reaction mixture. Monitor for the disappearance of the characteristic isocyanide stretch at ~2140 cm⁻¹. The absence of this peak validates the complete consumption of the isocyanide building block.

Step 3: Deprotection and Cyclization

-

Concentrate the crude Ugi product under reduced pressure to remove MeOH.

-

Re-dissolve the crude intermediate in 5.0 mL of a 10% TFA in DCE solution (v/v).

-

Stir the mixture at 40 °C overnight (approx. 12-16 hours).

-

Causality: The TFA serves a dual mechanistic purpose. First, it quantitatively cleaves the Boc group to reveal a highly nucleophilic primary amine. Second, the acidic medium protonates the adjacent ketone, increasing its electrophilicity and lowering the activation energy for the spontaneous 7-exo-trig intramolecular cyclization[3].

-

Step 4: Self-Validating In-Process Control (IPC 2)

-

LC-MS Analysis: Analyze an aliquot of the reaction mixture. The linear intermediate will initially show an

peak. Successful cyclization is validated by a subsequent mass shift to

Step 5: Purification

-

Quench the reaction by slowly adding saturated aqueous

until the pH reaches ~8. -

Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. -

Purify the 1,4-benzodiazepine product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Quantitative Data & Structural Evaluation